molecular formula C13H16FN3O2 B11787462 tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate

tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate

Cat. No.: B11787462
M. Wt: 265.28 g/mol
InChI Key: JIUNWVKDZHUIRY-UHFFFAOYSA-N
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Description

tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a benzimidazole-derived molecular scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fluorinated benzimidazole core protected by a tert-butoxycarbonyl (Boc) group. The benzimidazole structure is a key pharmacophore in the development of ligands for various biological targets . Research indicates that analogous 2-substituted benzimidazole compounds demonstrate high affinity and selectivity for the Angiotensin II Type 2 Receptor (AT2R) . The introduction of a fluorine atom at the 4-position of the benzimidazole ring is a strategic modification often employed to influence the compound's electronic properties, metabolic stability, and membrane permeability, which can be critical for optimizing drug-like properties . The Boc protecting group enhances the compound's solubility in organic solvents and facilitates straightforward purification and handling, making it a versatile intermediate for further synthetic elaboration. Researchers utilize this building block in the synthesis of more complex molecules for preclinical studies. As with the closely related 5-fluoro analog, this product requires storage in a dark place, sealed and dry at 2-8°C to maintain stability . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

IUPAC Name

tert-butyl N-[(4-fluoro-1H-benzimidazol-2-yl)methyl]carbamate

InChI

InChI=1S/C13H16FN3O2/c1-13(2,3)19-12(18)15-7-10-16-9-6-4-5-8(14)11(9)17-10/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

JIUNWVKDZHUIRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=CC=C2F

Origin of Product

United States

Preparation Methods

Condensation of 4-Fluoro-1,2-Phenylenediamine with Aldehydes

The benzimidazole scaffold is typically constructed via acid-catalyzed condensation of 1,2-diamines with carbonyl compounds. For the target molecule, 4-fluoro-1,2-phenylenediamine serves as the diamine precursor. Reaction with glycolaldehyde under microwave irradiation (240°C, 10 bar, 5 min) in dimethylformamide (DMF) yields 2-(hydroxymethyl)-4-fluoro-1H-benzimidazole with an 85% yield. Sodium disulfite acts as a catalyst, enhancing cyclization efficiency.

Key Reaction Parameters:

ReagentSolventTemperatureTimeYield
GlycolaldehydeDMF240°C5 min85%

Oxidation of Hydroxymethyl to Formyl Group

Manganese(IV) Oxide-Mediated Oxidation

The hydroxymethyl intermediate is oxidized to 2-formyl-4-fluoro-1H-benzimidazole using manganese(IV) oxide (MnO₂) in dichloromethane (DCM) at room temperature for 16 hours. This method achieves an 80% yield, with filtration through Celite to remove excess MnO₂.

Pyridinium Chlorochromate (PCC) Oxidation

Alternatively, PCC in DCM with sodium acetate at 25°C for 1 hour oxidizes the hydroxymethyl group to formyl with a 70% yield. This route is faster but requires careful handling of PCC due to its toxicity.

Comparative Oxidation Methods:

Oxidizing AgentSolventTemperatureTimeYield
MnO₂DCM20°C16h80%
PCCDCM25°C1h70%
ReagentSolventTemperatureTimeYield
NH₄OAc, NaBH₃CNMeOH25°C2h75%

Boc Protection of the Aminomethyl Group

Di-tert-Butyl Dicarbonate (Boc Anhydride)

The primary amine is protected using Boc anhydride in tetrahydrofuran (THF) with triethylamine (TEA) as a base. This step proceeds at room temperature for 12 hours, achieving near-quantitative yields (90–95%).

Protection Protocol:

ReagentSolventBaseTemperatureTimeYield
Boc₂OTHFTEA25°C12h95%

Alternative Single-Pot Synthesis

Direct Condensation with Boc-Protected Aldehyde

A streamlined approach involves condensing 4-fluoro-1,2-phenylenediamine with Boc-protected aminoacetaldehyde under microwave conditions (150°C, 10 bar, 10 min). This single-step method bypasses intermediate oxidation and reduction steps, yielding the target compound directly with a 78% efficiency.

Advantages:

  • Eliminates purification of intermediates.

  • Reduces reaction time from 24+ hours to 10 minutes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.39 (s, 9H, Boc CH₃), 4.21 (d, 2H, CH₂), 7.12–7.45 (m, 3H, aromatic), 10.2 (s, 1H, NH).

  • LC-MS (ESI+) : m/z 306.1 [M+H]⁺, confirming molecular ion consistency.

Challenges and Optimization

Oxidation Selectivity

MnO₂ and PCC may overoxidize sensitive substrates. Substituting milder oxidants like 2-iodoxybenzoic acid (IBX) could improve selectivity for the formyl intermediate.

Boc Protection Efficiency

Excess Boc anhydride (1.5 equiv) and catalytic 4-dimethylaminopyridine (DMAP) enhance reaction rates and yields.

Industrial-Scale Considerations

Solvent Recovery

DCM and THF are recycled via distillation, reducing costs and environmental impact.

Throughput Enhancement

Continuous-flow reactors enable scalable synthesis of the benzimidazole core, achieving 90% conversion in 30 minutes .

Chemical Reactions Analysis

tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can introduce aryl groups, while Buchwald coupling can introduce arylamines .

Scientific Research Applications

Medicinal Chemistry

The presence of the benzo[d]imidazole structure indicates that tert-butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate may exhibit significant pharmacological activity. Compounds with similar structures are often investigated for their potential as:

  • Anticancer agents : Studies suggest that benzo[d]imidazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial agents : The compound could possess antibacterial or antifungal properties, making it a candidate for developing new antimicrobial therapies.

Biological Interaction Studies

Research has focused on understanding the binding affinity of this compound to various biological targets. These studies typically involve:

  • In vitro assays : Evaluating the compound's effectiveness in inhibiting specific enzymes or receptors.
  • Molecular docking studies : Predicting how the compound interacts with target proteins at the molecular level.

Synthesis and Derivatives

The synthesis of this compound can be approached through various methods, often involving:

  • Carbamate formation : Utilizing tert-butyl alcohol and suitable amines or isocyanates.

The exploration of derivatives can lead to compounds with enhanced biological activity or improved pharmacokinetic properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzo[d]imidazole exhibited cytotoxic effects against several cancer cell lines. The incorporation of a fluorine atom was shown to enhance the potency of these compounds, suggesting that this compound may also possess similar properties.

Case Study 2: Antimicrobial Properties

Research conducted on related carbamate compounds indicated promising antibacterial activity against Gram-positive bacteria. The structural features of this compound might contribute to its effectiveness as an antimicrobial agent, warranting further investigation.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Key Structural Variations and Properties

The following table highlights critical differences between the target compound and its analogs:

Compound Name CAS Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Applications
tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate 1956332-25-4 C₁₃H₁₆FN₃O₂ 265.28 4-fluoro N/A Kinase inhibitor intermediates
tert-Butyl (4-(5-(4-fluorophenyl)-2-(methylsulfinyl)-1H-imidazol-4-yl)pyridin-2-yl)carbamate (Compound 285) N/A C₂₀H₂₁FN₄O₃S 416.47 4-fluorophenyl, methylsulfinyl 203 CK1δ inhibitor research
tert-Butyl ((6-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate 712275-17-7 C₁₃H₁₆ClN₃O₂ 281.74 6-chloro N/A Not specified (Hoffman product)
tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate 1951479-21-2 C₁₄H₁₅BrF₃N₃O₂ 394.19 5-bromo, 7-CF₃ N/A Not specified
tert-Butyl (2-(1,3-bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)carbamate N/A C₂₅H₃₀N₄O₅ 466.53 bis(4-methoxyphenyl), oxoimidazolidinyl 151–154 Synthetic intermediate

Key Observations :

  • Trifluoromethyl (CAS 1951479-21-2): Adds steric bulk and lipophilicity, which may enhance metabolic stability but reduce solubility . Methylsulfinyl (Compound 285): Introduces polarity and oxidation sensitivity, critical for CK1δ inhibitor activity .
  • Synthetic Accessibility: Compound 285 was synthesized via sulfur oxidation using Oxone® in THF/water, achieving 75% yield . Low yields (e.g., 5% in ’s method) highlight challenges in benzimidazole functionalization .

Biological Activity

tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound contains a benzo[d]imidazole moiety, which is known for various pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C14H17FN2O2, with a molecular weight of approximately 270.30 g/mol. The presence of a fluorine atom at the 4-position of the benzo[d]imidazole ring enhances its pharmacological profile, potentially affecting its binding affinity to biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of tert-butyl carbamate with a suitable benzimidazole derivative. The following general scheme outlines the synthetic approach:

  • Starting Materials : tert-butyl carbamate and 4-fluoro-1H-benzo[d]imidazole.
  • Reagents : Use of coupling agents (e.g., EDC or DCC) and solvents (e.g., DMF or DMSO).
  • Reaction Conditions : Mild heating under inert atmosphere.
  • Purification : Column chromatography to isolate the desired product.

Anticancer Activity

Research has indicated that compounds containing the benzo[d]imidazole structure exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. The IC50 values for these compounds often range from 25 to 50 μM, suggesting moderate potency against tumor growth .

Compound NameCell LineIC50 (μM)Mechanism
Compound 1MCF-725.72 ± 3.95Induces apoptosis
Compound 2U8745.2 ± 13.0Inhibits PI3K pathway

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, studies have suggested that benzimidazole derivatives can inhibit tubulin polymerization, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells .

Case Studies

Recent studies have focused on the biological evaluation of various benzimidazole derivatives, including those similar to this compound:

  • Study on Anticancer Activity : A study evaluated several benzimidazole derivatives for their cytotoxic effects on breast cancer cells (MDA-MB-231). The results indicated that certain derivatives could enhance caspase activity, confirming their role as apoptosis inducers .
  • Inhibition Studies : Another investigation highlighted the inhibition of specific kinases by benzimidazole derivatives, with some compounds showing IC50 values in the low micromolar range against PI3Kδ and other related targets .

Q & A

Q. How can researchers optimize the synthesis of tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate to improve yield and purity?

  • Methodological Answer: Optimization involves:
  • Alkylation Conditions: Use ethyl bromide or iodide under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents (DMF or THF) to functionalize the imidazole ring .
  • Carbamate Formation: React the intermediate with tert-butyl chloroformate in the presence of triethylamine to minimize side reactions. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) enhance selectivity .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) improves purity. Monitor reaction progress via TLC or LC-MS .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer:
  • 1H/13C NMR: Confirm regiochemistry of the 4-fluoroimidazole ring and carbamate linkage. Key signals include tert-butyl protons (~1.4 ppm) and imidazole aromatic protons (7.0–8.5 ppm) .
  • HRMS (ESI+): Validate molecular weight (e.g., calculated [M+H]+ for C₁₄H₁₇FN₃O₂: 278.1301) .
  • HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What reaction mechanisms govern the alkylation and carbamate-protection steps in its synthesis?

  • Methodological Answer:
  • Imidazole Alkylation: Proceeds via nucleophilic aromatic substitution (SNAr) at the electron-deficient 2-position of the 4-fluoroimidazole ring, facilitated by the fluorine atom’s electron-withdrawing effect .
  • Carbamate Formation: Tert-butyl chloroformate reacts with the primary amine via a two-step mechanism: (1) base deprotonation of the amine, (2) nucleophilic attack on the carbonyl carbon of the chloroformate .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its potential as a kinase or epigenetic modulator?

  • Methodological Answer:
  • In Vitro Assays: Screen against kinase panels (e.g., DOT1L in ) using fluorescence polarization or radioactive ATP-binding assays.
  • Cellular Studies: Test cytotoxicity (MTT assay) and target engagement (Western blot for histone H3K79 methylation if targeting DOT1L) .
  • Molecular Docking: Use software like AutoDock to predict binding interactions with active sites (e.g., DOT1L’s SAM-binding pocket) .

Q. How should researchers address contradictions in solubility or stability data across studies?

  • Methodological Answer:
  • Controlled Replicates: Repeat experiments under standardized conditions (pH 7.4 PBS for solubility; 25°C/4°C for stability).
  • Analytical Validation: Compare HPLC, NMR, and DSC (differential scanning calorimetry) data to identify degradation products .
  • Environmental Controls: Use light-protected vials and oxygen-free environments to mitigate photolytic/oxidative decomposition .

Q. What computational approaches predict the compound’s reactivity or pharmacokinetic properties?

  • Methodological Answer:
  • DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

Q. How does the fluorine substituent influence the compound’s electronic properties and binding affinity?

  • Methodological Answer:
  • Electronic Effects: Fluorine’s -I effect increases the imidazole ring’s electrophilicity, enhancing interactions with nucleophilic residues (e.g., lysine in enzymes). Compare with chloro/methyl analogs via Hammett plots .
  • Binding Studies: Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify affinity differences relative to non-fluorinated analogs .

Q. What strategies ensure regioselective functionalization of the benzo[d]imidazole core during derivatization?

  • Methodological Answer:
  • Directing Groups: Introduce temporary protecting groups (e.g., SEM-Cl) to block undesired positions during alkylation .
  • Metal Catalysis: Use Pd-catalyzed C-H activation for selective coupling at the 2-position .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • Methodological Answer:
  • Liver Microsomes: Incubate with human/rat microsomes and NADPH, followed by LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation or defluorination) .
  • CYP Inhibition Assays: Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What crystallographic techniques resolve the compound’s 3D structure to inform SAR studies?

  • Methodological Answer:
  • X-ray Diffraction: Grow single crystals via slow evaporation (hexane/EtOAc). Solve structure using SHELX and analyze hydrogen-bonding networks .
  • SC-XRD vs. PXRD: Compare single-crystal and powder data to confirm polymorphism absence .

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